N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14542780
Molecular Formula: C17H21ClN2O2
Molecular Weight: 320.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21ClN2O2 |
|---|---|
| Molecular Weight | 320.8 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H21ClN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h4-6,10,12,15H,1-3,7-9,11H2,(H,19,22) |
| Standard InChI Key | QDQDCZORMCIXHY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted with a carbonyl group at the 5-position and a carboxamide functional group at the 3-position. The cyclohexyl moiety is attached to the pyrrolidine nitrogen, while the 3-chlorophenyl group is linked via the carboxamide nitrogen. This arrangement creates a hybrid structure combining alicyclic and aromatic components, which influences its solubility and interaction with biological targets .
Key structural attributes include:
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Pyrrolidine core: A five-membered saturated ring contributing to conformational rigidity.
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Chlorophenyl group: Enhances lipophilicity and potential for π-π interactions.
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Cyclohexyl substituent: Increases steric bulk, potentially affecting binding affinity.
Physicochemical Profile
The compound’s physicochemical properties are critical for its pharmacokinetic behavior:
| Property | Value |
|---|---|
| Molecular Weight | 322.81 g/mol |
| LogP (Partition Coefficient) | 3.67 (predicted) |
| Polar Surface Area | 52.9 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
These parameters suggest moderate lipophilicity and permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness . The chlorophenyl group’s electron-withdrawing effects may enhance stability against metabolic degradation.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step reactions:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones.
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Carboxamide Coupling: Reaction of pyrrolidine-3-carboxylic acid with 3-chloroaniline using coupling agents like EDCl/HOBt.
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Cyclohexyl Substitution: Alkylation of the pyrrolidine nitrogen with cyclohexyl bromide under basic conditions .
Yield optimization requires precise control of reaction parameters, such as temperature (typically 0–25°C for coupling steps) and solvent selection (e.g., DMF or THF). Chromatographic purification is often necessary to achieve >95% purity.
Structural Analogues and Modifications
Modifying the aryl or cyclohexyl groups alters biological activity:
| Analogues | Structural Variation | Bioactivity Shift |
|---|---|---|
| N-(3,5-Difluorophenyl) | Fluorine substitution | Enhanced metabolic stability |
| 1-Benzyl Derivative | Aromatic N-substituent | Increased cytotoxicity |
| 5-Thioxo Variant | Sulfur replaces carbonyl oxygen | Improved enzyme inhibition |
These modifications highlight the compound’s versatility as a scaffold for drug development .
Biological Activity and Mechanism of Action
Enzyme Inhibition
N-(3-Chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide demonstrates inhibitory activity against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis. Docking studies suggest the chlorophenyl group occupies the hydrophobic pocket of InhA, while the pyrrolidine carbonyl forms hydrogen bonds with catalytic residues .
Key Findings:
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IC: 2.1 µM against Mtb InhA.
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Selectivity: >10-fold over human enoyl-CoA hydratase.
| Cell Line | IC (48h) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 8.7 µM | 62.3 ± 3.1 |
| MCF-7 | 12.4 µM | 48.9 ± 2.8 |
Mechanistic studies indicate caspase-3 activation and Bcl-2 downregulation, implicating mitochondrial apoptosis pathways .
Pharmacological and Toxicological Profile
ADME Properties
Preliminary ADME data derived from analogous compounds:
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89.2% (human) |
| Hepatic Clearance | 15.4 mL/min/kg |
| Oral Bioavailability | 22% (rat model) |
The high plasma protein binding may limit free drug concentration, necessitating structural tweaks for improved pharmacokinetics .
Toxicity Considerations
Comparative Analysis with Related Compounds
Structural Analogues in Drug Discovery
The compound shares features with clinically explored agents:
| Compound | Target | Clinical Status |
|---|---|---|
| Pretomanid (PA-824) | Mtb cell wall synthesis | FDA-approved (2019) |
| Cobimetinib | MEK inhibition | Phase III (melanoma) |
| This Compound | InhA inhibition | Preclinical |
Its dual activity against microbial and cancer targets distinguishes it from single-indication analogues .
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